molecular formula C13H7BrClN3O4S B13915243 1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine

1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine

Cat. No.: B13915243
M. Wt: 416.63 g/mol
InChI Key: HDUMQYIHEWMGPY-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of benzenesulfonyl, bromo, chloro, and nitro functional groups attached to a pyrrolo[2,3-B]pyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and solvents like dichloroethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the bromo or chloro groups.

Scientific Research Applications

1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both halogen and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H7BrClN3O4S

Molecular Weight

416.63 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromo-4-chloro-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H7BrClN3O4S/c14-9-7-17(23(21,22)8-4-2-1-3-5-8)13-11(9)12(15)10(6-16-13)18(19)20/h1-7H

InChI Key

HDUMQYIHEWMGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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